An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Difluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene
An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Difluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating a vast array of chemical and biological properties. The subject of this guide, 1,3-difluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene, is a compound that epitomizes this strategy, featuring a unique substitution pattern of fluorine-containing moieties on a benzene scaffold. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, offering a detailed exploration of the physicochemical properties of this compound. In the absence of extensive empirical data for this specific molecule, this guide will leverage data from analogous structures, state-of-the-art computational prediction methodologies, and established experimental protocols to construct a robust and scientifically grounded profile.
The strategic placement of two fluorine atoms in a meta arrangement on the benzene ring, combined with a methyl group and a trifluoroethyl substituent, is anticipated to confer a unique combination of lipophilicity, metabolic stability, and electronic properties.[1] Understanding these characteristics is paramount for predicting its behavior in biological systems and for its potential application in the design of novel therapeutics and advanced materials.
Molecular Structure and Identity
A foundational understanding of a molecule begins with its precise structure and identity. This section outlines the key identifiers for 1,3-difluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene.
Caption: Molecular Structure of 1,3-difluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene
Table 1: Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1,3-difluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene | N/A |
| Molecular Formula | C9H7F5 | N/A |
| Molecular Weight | 210.15 g/mol | N/A |
| Canonical SMILES | CC1=C(C(=C(C=C1)F)CC(F)(F)F)F | N/A |
| InChI Key | (Predicted) | N/A |
| CAS Number | Not available | N/A |
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Method/Rationale |
| Melting Point (°C) | 30-60 | Based on similarly substituted fluorinated benzenes. |
| Boiling Point (°C) | ~180-200 | Extrapolated from related compounds like 1,3-difluorobenzene (83°C) and considering the added substituents.[2] |
| Density (g/cm³) | ~1.3-1.4 | Typical for polyfluorinated aromatic compounds. |
| LogP | 3.5 - 4.5 | High lipophilicity is expected due to the presence of five fluorine atoms. The trifluoromethyl group significantly increases lipophilicity.[3] |
| Aqueous Solubility | Low | Inversely correlated with the high predicted LogP.[4] |
| pKa | Not ionizable | The molecule lacks acidic or basic functional groups. |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for structural elucidation and confirmation. The following are predicted NMR chemical shifts, which are critical for identifying the molecule in a laboratory setting.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methylene protons of the trifluoroethyl group. The aromatic protons will exhibit splitting patterns influenced by the adjacent fluorine atoms.
¹³C NMR: The carbon NMR will be characterized by signals for the aromatic carbons, the methyl carbon, and the carbons of the trifluoroethyl group. The carbons directly bonded to fluorine will show characteristic splitting (C-F coupling).
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. Three distinct signals are expected: one for each of the aromatic fluorine atoms and one for the trifluoromethyl group.
Online prediction tools can provide more specific chemical shift estimations.[5][6]
Core Scientific Insights and Rationale
The unique arrangement of substituents on the benzene ring of 1,3-difluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene gives rise to a specific set of properties. The 1,3-difluoro substitution pattern is known to influence the electronic nature of the aromatic ring, creating a dipole moment and affecting its reactivity. The presence of a trifluoroethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The trifluoromethyl group can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[1][7] The methyl group, while seemingly simple, can also play a role in modulating solubility and metabolic pathways.
Experimental Protocols for Property Determination
To empirically validate the predicted properties, a series of well-established experimental protocols should be employed. The following section details the methodologies for determining key physicochemical parameters.
Determination of LogP (Octanol-Water Partition Coefficient)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The High-Performance Liquid Chromatography (HPLC) method is a rapid and reliable alternative to the traditional shake-flask method.[8][9][10]
Protocol: HPLC-Based LogP Determination
-
Preparation of Standards: A series of compounds with known LogP values are prepared to create a calibration curve.
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol) is used.
-
Chromatography: The standards and the test compound are injected into a reverse-phase HPLC column (e.g., C18).
-
Data Analysis: The retention time of each compound is measured. A linear regression of the logarithm of the retention time versus the known LogP values of the standards is performed. The LogP of the test compound is then calculated from its retention time using this calibration curve.
Caption: Workflow for HPLC-based LogP determination.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that influences a compound's absorption and distribution. The shake-flask method is a widely accepted approach for its determination.[11][12]
Protocol: Shake-Flask Method for Aqueous Solubility
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated aqueous solution.
-
Quantification: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as HPLC with UV detection or mass spectrometry.
Determination of pKa
While the target molecule is not expected to be ionizable, this protocol is included for completeness as it is a critical parameter for many drug candidates. For compounds with acidic or basic centers, pKa can be determined by potentiometric titration or NMR spectroscopy.[13][14][15][16][17]
Protocol: pKa Determination by Potentiometric Titration
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Stability Assessment
Fluorinated compounds often exhibit enhanced metabolic stability.[1][7] A preliminary assessment of the chemical stability of 1,3-difluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene can be performed under various stress conditions.
Protocol: Preliminary Chemical Stability Testing
-
Stock Solution: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions: Aliquots of the stock solution are added to aqueous solutions at different pH values (e.g., pH 2, 7.4, and 10) and to a solution containing an oxidizing agent (e.g., hydrogen peroxide).
-
Incubation: The solutions are incubated at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, and 72 hours).
-
Analysis: At each time point, a sample is taken and analyzed by HPLC to determine the percentage of the parent compound remaining.
Conclusion
1,3-Difluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene represents a molecule of significant interest at the intersection of medicinal chemistry and materials science. While direct experimental data for this compound is limited, this guide provides a robust, scientifically-grounded framework for understanding its physicochemical properties. Through the integration of data from analogous structures, computational predictions, and well-established experimental protocols, researchers can confidently advance their investigations into the potential applications of this and other novel fluorinated aromatic compounds. The principles and methodologies outlined herein serve as a valuable resource for the design, synthesis, and characterization of the next generation of functional molecules.
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